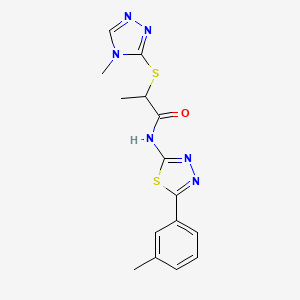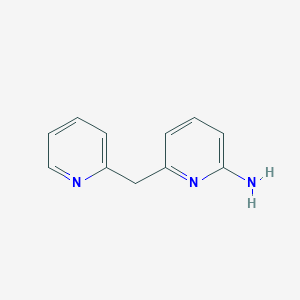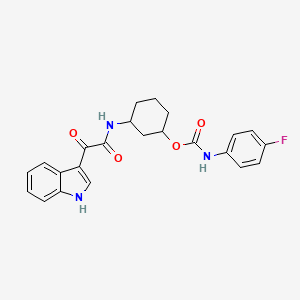![molecular formula C13H15NO4S B2793501 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine CAS No. 903094-86-0](/img/structure/B2793501.png)
2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine, also known as FSA or FSA-PS, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. FSA-PS is a derivative of the natural compound harmaline, which has been used for centuries in traditional medicine. FSA-PS has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has also been shown to modulate the activity of certain receptors in the brain, such as the NMDA receptor.
Biochemical and Physiological Effects:
2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has a variety of biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has been shown to inhibit the growth of tumor cells in vitro and in vivo. 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has also been shown to have neuroprotective effects, protecting neurons from damage and death. In addition, 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
One advantage of 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS is that it is relatively easy and cost-effective to synthesize. 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS also has a variety of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are many potential future directions for research on 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS. One area of research could be the development of 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS derivatives with improved bioavailability and specificity. Another area of research could be the study of the effects of 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS on specific types of cancer cells or in combination with other cancer treatments. In addition, further research could be done to elucidate the mechanism of action of 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS and its effects on various physiological systems. Overall, 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has the potential to be a valuable tool in the development of new therapies for a variety of diseases.
合成法
The synthesis of 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS involves the reaction of harmaline with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through a series of chromatography steps. The yield of this synthesis method is relatively high, making it a cost-effective way to produce 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS for further research.
科学的研究の応用
2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has been shown to inhibit the growth of tumor cells and induce apoptosis. In neuroscience, 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine-PS has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12/h2-8,13H,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOTVNMYTULOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793421.png)

![N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2793424.png)


![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)
![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)